Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate
Description
Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate (CAS: 1030848-28-2) is a tetrahydroquinoline derivative featuring a methyl group at position 8 and a methyl ester at position 5 of the heterocyclic ring. Tetrahydroquinolines are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including analgesic, antimicrobial, and anticancer properties . The compound’s structure combines a partially saturated quinoline core with substituents that influence its physicochemical and pharmacological behavior.
Properties
IUPAC Name |
methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-5-6-10(12(14)15-2)9-4-3-7-13-11(8)9/h5-6,13H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMRKPHMLGNMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)OC)CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation with Keto Esters
Friedel-Crafts acylation using homoveratrylamine derivatives and keto esters under acidic conditions can yield tetrahydroisoquinoline precursors. For example, reacting ortho-methyl-substituted aniline with diethyl oxaloacetate in polyphosphoric acid (PPA) generates a ketoamide intermediate, which undergoes cyclization to form the quinoline core. Subsequent reduction with NaBH₄ or catalytic hydrogenation yields the tetrahydroquinoline structure.
Key Reaction Conditions :
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates cyclization steps. In a related synthesis, ethyl 8-methyl-4-oxo-4,1-dihydroquinoline-3-carboxylate was prepared by microwave-heating a diphenyl ether solution of diethyl 2-((o-tolylamino)methylene)malonate at >250°C for two hours. Adapting this method, substituting the malonate ester with a methyl-bearing analogue could yield the target compound after hydrogenation.
Advantages :
- Reaction Time : 2 hours vs. 24 hours for conventional heating.
- Yield : ~70% for dihydroquinoline intermediates.
Regioselective Methylation Strategies
Introducing the C-8 methyl group requires careful control to avoid N- or O-methylation byproducts.
Directed Ortho-Metalation
Using a directing group (e.g., amide or ester), lithiation at the C-8 position followed by quenching with methyl iodide can install the methyl group. This method is highly regioselective but demands anhydrous conditions.
Friedel-Crafts Alkylation
Reacting the tetrahydroquinoline core with methyl chloride in the presence of AlCl₃ facilitates electrophilic aromatic substitution at the electron-rich C-8 position.
Limitations :
- Competing alkylation at N- or O-sites without proper blocking groups.
- Yield : ~40–60% for benzazepine analogues.
Reduction of Quinoline Precursors
Hydrogenation of quinoline derivatives to tetrahydroquinolines is a critical step.
Catalytic Hydrogenation
Using Pd/C or PtO₂ under H₂ pressure (1–3 atm) in ethanol reduces the quinoline ring selectively. For example, ethyl 8-methyl-4-oxo-4,1-dihydroquinoline-3-carboxylate was hydrogenated to its tetrahydro analogue in 85% yield.
Conditions :
Borohydride Reduction
NaBH₄ in methanol reduces keto groups without affecting ester functionalities. This method is ideal for intermediates with acid-sensitive groups.
Comparative Analysis of Synthetic Routes
Scientific Research Applications
Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Compound (CAS) | Molecular Weight | Substituents | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| 1030848-28-2 (Target) | 219.27 | 8-Me, 5-COOMe | Not reported | 2.1 |
| 1823961-10-9 | 219.27 | 5-Me, 8-COOMe | Not reported | 2.3 |
| 1322616-36-3 | 398.37 | 7-F, 4-F-Ph, 3-triazole, 4-oxo | Not reported | 3.5 |
| 1251925-38-8 | 234.12 | 5-Cl, 8-OMe | Not reported | 1.8 |
Biological Activity
Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with a carboxylate ester functional group. Its molecular formula is , and it has a molecular weight of approximately 191.23 g/mol. The unique placement of the methyl group at the eighth position is crucial for its biological activity.
Biological Activities
Research has identified several notable biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits effectiveness against various bacterial strains. Its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic pathways.
- Cytotoxicity : The compound has shown cytotoxic effects against certain cancer cell lines. This suggests potential applications in cancer therapy, where it could be developed as an anticancer agent.
- Neuroprotective Effects : Some studies suggest that derivatives of tetrahydroquinoline compounds may provide neuroprotection, potentially benefiting conditions like Alzheimer's disease .
While the precise mechanisms of action for this compound are still under investigation, several hypotheses have emerged based on related compounds:
- Enzyme Interaction : It is believed that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways, modulating their activity and leading to various biological effects.
- Binding Affinity : Interaction studies have indicated potential binding affinities to targets relevant for antimicrobial and anticancer activities, although specific targets remain largely unidentified .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Comparison with Similar Compounds
This compound can be compared with other tetrahydroquinoline derivatives to highlight its unique properties:
| Compound | Structural Features | Notable Activities |
|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | Methyl group at position 1 | Antimicrobial properties |
| 6-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | Methyl group at position 6 | Neuroprotective effects |
| Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | Carboxylate group at position 6 | Cytotoxicity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
